4-[4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine
CAS No.: 2549001-11-6
Cat. No.: VC11842044
Molecular Formula: C19H25N7O
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549001-11-6 |
|---|---|
| Molecular Formula | C19H25N7O |
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | 4-[4-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine |
| Standard InChI | InChI=1S/C19H25N7O/c1-2-15-16(3-1)21-14-22-18(15)25-8-6-24(7-9-25)17-4-5-20-19(23-17)26-10-12-27-13-11-26/h4-5,14H,1-3,6-13H2 |
| Standard InChI Key | ODXJVCYFJLAEFH-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)N=CN=C2N3CCN(CC3)C4=NC(=NC=C4)N5CCOCC5 |
| Canonical SMILES | C1CC2=C(C1)N=CN=C2N3CCN(CC3)C4=NC(=NC=C4)N5CCOCC5 |
Introduction
Synthesis Approaches
While specific synthesis details for 4-[4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine are not available, related compounds often involve multi-step organic reactions. These typically include:
-
Condensation Reactions: Used to form the pyrimidine and piperazine rings.
-
Nucleophilic Substitution: For attaching the morpholine group.
-
Cyclization Reactions: To form the cyclopenta[d]pyrimidine moiety.
Biological Activity and Potential Applications
Compounds with similar structures often exhibit biological activity relevant to drug discovery, including antiviral, anticancer, or neurological effects. The specific biological activity of 4-[4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine would depend on its ability to interact with biological targets, which could be influenced by its structural components.
Characterization Techniques
Characterization of such compounds typically involves:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the molecular structure.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment.
-
Mass Spectrometry (MS): To confirm the molecular weight and structure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume